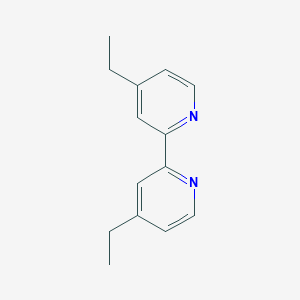

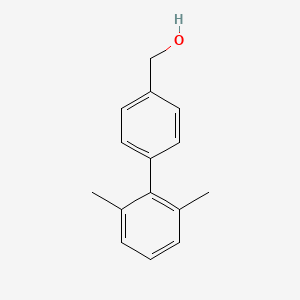

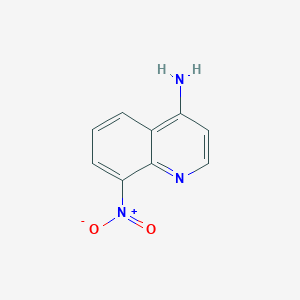

4,4'-二乙基-2,2'-联吡啶

描述

Molecular Structure Analysis

The computed anhydrate crystal energy landscapes have the 2,2′-bipyridine as the lowest energy structure and the 4,4′- bipyridine among the low-energy structures .Chemical Reactions Analysis

The complex undergoes extensive protonation in acid medium. Both protonated and the unprotonated species undergo electron transfer reaction with the active periodate species such as IO 3+ and H 6 IO 6+ .Physical And Chemical Properties Analysis

4,4’-Diethyl-2,2’-bipyridine is stored at room temperature under an inert atmosphere . It can exist in more than one solid-state form. These various solid forms, polymorphs, solvates, hydrates, or amorphous forms normally show different physicochemical properties and may coexist under some pressure and temperature conditions .科学研究应用

合成和材料开发

- 已合成4,4'-二乙基-2,2'-联吡啶衍生物,用于在聚丙烯酸酯中引入金属配位位点,具有在材料科学中潜在的应用。利用微波条件改进了合成过程,以获得更好的反应时间和产率。其中一种衍生物是4,4'-二溴-2,2'-联吡啶,其晶体结构通过C-H—Br相互作用形成无限链(Heintz, Görls & Imhof, 2018)。

聚合物化学中的催化

- 已确定二乙基双(2,2'-联吡啶)铁/MAO作为1,3-二烯聚合的高活性和立体特异性催化剂。该催化剂导致从各种二烯中形成不同类型的聚合物,温度影响所得聚合物的结晶性(Bazzini, Giarrusso & Porri, 2002)。

光物理性质

- 已合成磷酸衍生的联吡啶配体及其钌配合物,用于染料敏化光电合成电池。这些电池用于水分解和CO2还原。配体在金属氧化物表面提供稳定的化学结合,这对于太阳能燃料的生成至关重要(Norris et al., 2013)。

超分子化学

- 单取代和双取代的4,4'-联吡啶衍生物由于其氧化还原活性和电致色性而在各种应用中使用。这些材料是多功能的,显示出类似变色的现象,并用于溶剂/介质和环境响应应用(Papadakis, 2019)。

太阳能和敏化剂

- 已开发具有联吡啶衍生物的杂环钌配合物,用于高效染料敏化太阳能电池。由于其独特的结构和性质,这些配合物提高了光伏效率(Abbotto et al., 2008)。

晶体工程

- 4,4'-联吡啶衍生物在晶体工程中至关重要,形成具有不同性质的各种固态形式和溶剂化合物。利用实验和计算方法广泛研究这些形式,以了解其热力学和结构行为(Braun et al., 2021)。

作用机制

Target of Action

The primary targets of 4,4’-Diethyl-2,2’-bipyridine are transition metals such as Ru^2+ , Pt^2+ , and Re^1+ . These metals are used in solar energy conversion studies due to their excellent electronic properties .

Mode of Action

4,4’-Diethyl-2,2’-bipyridine acts as a ligand, coordinating to these transition metals . Upon photoexcitation, electrons are channeled from the metal center to the diimmine ligand on its pathway to the ground state . The two pyridine rings of the bipyridine units are arranged such that the pyridine N atoms are trans to one another . Upon coordination to transition metals, the two pyridine rings have the pyridine N atoms cis to one another, resulting in delocalization over the whole ligand .

Biochemical Pathways

It is known that the compound plays a significant role in solar energy conversion studies . The compound’s ability to channel electrons from the metal center to the diimmine ligand upon photoexcitation is a key aspect of its function .

Pharmacokinetics

It is known that the compound is a solid at room temperature , which could impact its bioavailability.

Result of Action

The primary result of the action of 4,4’-Diethyl-2,2’-bipyridine is the channeling of electrons from the metal center to the diimmine ligand upon photoexcitation . This process is crucial in solar energy conversion studies .

Action Environment

The action of 4,4’-Diethyl-2,2’-bipyridine can be influenced by environmental factors. For instance, the compound’s ability to function as a ligand in solar energy conversion studies is dependent on the presence of light for photoexcitation . Additionally, the compound’s stability could be affected by factors such as temperature and humidity .

安全和危害

未来方向

Bipyridines represent a very interesting and tempting heteroaromatic scaffold with tremendous use across various research fields . They are currently very popular due to their perspective applications in redox flow batteries . Future research may focus on expanding the solid form landscape of bipyridines and exploring their potential applications in various fields .

属性

IUPAC Name |

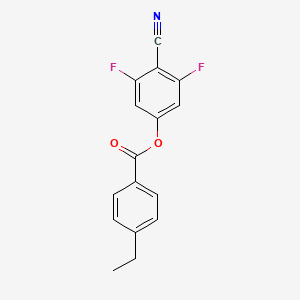

4-ethyl-2-(4-ethylpyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-3-11-5-7-15-13(9-11)14-10-12(4-2)6-8-16-14/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUFUJDBZQPCHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=C1)C2=NC=CC(=C2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80618480 | |

| Record name | 4,4'-Diethyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Diethyl-2,2'-bipyridine | |

CAS RN |

3052-28-6 | |

| Record name | 4,4'-Diethyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethoxy-4-[(2-methyl-2-propen-1-YL)oxy]benzaldehyde](/img/structure/B1629134.png)